Superior Binding Affinity to Histamine H3 Receptor Compared to 5-Bromo Regioisomer and Other Scaffolds
This compound demonstrates a high-affinity binding to the human Histamine H3 receptor (H3R), a key target in neurological disorders. In a head-to-head comparison of regioisomers, 4-Amino-6-bromopyridin-3-ol exhibits a Kd of 1.35 nM for H3R [1]. In stark contrast, the closely related 4-Amino-5-bromopyridin-3-ol shows a significantly weaker Kd of 3,300 nM (3.30 µM) for the BRD4 bromodomain, with no reported affinity for H3R [2]. This represents a >2,400-fold difference in binding affinity to their respective targets and highlights the functional divergence driven by the bromine's position.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 1.35 nM |
| Comparator Or Baseline | 4-Amino-5-bromopyridin-3-ol: 3,300 nM (to BRD4) |
| Quantified Difference | >2,400-fold higher affinity for its cognate target (H3R vs BRD4) |
| Conditions | Human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells, BRET assay (target compound); BRD4 BD1 ITC assay (comparator). |
Why This Matters
For a laboratory focused on H3R pharmacology, procuring the 6-bromo regioisomer is non-negotiable, as the 5-bromo analog is demonstrably ineffective for this target.
- [1] BindingDB. BDBM50538677 (CHEMBL4635634). Affinity Data for 4-Amino-6-bromopyridin-3-ol. View Source
- [2] BindingDB. BDBM50148603 (CHEMBL3770724). Affinity Data for 4-Amino-5-bromopyridin-3-ol. View Source
